molecular formula C8H3BrN2O4 B1530289 2-Bromo-5-cyano-3-nitrobenzoic acid CAS No. 1805489-05-7

2-Bromo-5-cyano-3-nitrobenzoic acid

Cat. No. B1530289
CAS RN: 1805489-05-7
M. Wt: 271.02 g/mol
InChI Key: AYSOATSRNZVDJK-UHFFFAOYSA-N
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Description

“2-Bromo-5-cyano-3-nitrobenzoic acid” is a chemical compound with the molecular formula C8H3BrN2O4 . It has an average mass of 271.024 Da and a mono-isotopic mass of 269.927612 Da .


Synthesis Analysis

The synthesis of nitro compounds like “this compound” can be achieved through various methods. One common method is the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a bromo group, a cyano group, and a nitro group . The exact positions of these substituents on the benzene ring can be determined through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For instance, it can undergo deboronation reactions . It can also be used in the preparation of other compounds .


Physical And Chemical Properties Analysis

“this compound” is an off-white to yellow crystalline powder . It is insoluble in water . Its average mass is 271.024 Da and its mono-isotopic mass is 269.927612 Da .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound, including wearing personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

2-bromo-5-cyano-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2O4/c9-7-5(8(12)13)1-4(3-10)2-6(7)11(14)15/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSOATSRNZVDJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Br)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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